2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148787
InChI: InChI=1S/C9H7F5O/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14/h1-4,15H,5H2
SMILES:
Molecular Formula: C9H7F5O
Molecular Weight: 226.14 g/mol

2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol

CAS No.:

Cat. No.: VC20148787

Molecular Formula: C9H7F5O

Molecular Weight: 226.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol -

Specification

Molecular Formula C9H7F5O
Molecular Weight 226.14 g/mol
IUPAC Name 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H7F5O/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14/h1-4,15H,5H2
Standard InChI Key BQQDJURAMRGNMG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(CO)(F)F)C(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Geometry

The compound adopts a conformation where the hydroxyl group lies in proximity to the electron-withdrawing trifluoromethyl substituent, creating intramolecular hydrogen-bonding opportunities. Density functional theory (DFT) calculations on analogous systems reveal a C–O bond length of approximately 1.42 Å and C–F bond lengths of 1.34–1.38 Å . The dihedral angle between the phenyl ring and ethanol backbone ranges from 15–25°, depending on the solvent environment .

Spectroscopic Properties

  • ¹⁹F NMR: Exhibits two distinct signals:

    • δ = -62.3 ppm (CF₃ group, quartet, J = 9.8 Hz)

    • δ = -108.5 ppm (CF₂ group, doublet, J = 12.4 Hz)

  • ¹H NMR: Hydroxyl proton appears as a broad singlet at δ = 2.8–3.1 ppm, while aromatic protons resonate at δ = 7.4–8.2 ppm.

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (O–H stretch) and 1120–1250 cm⁻¹ (C–F stretches) .

Synthetic Methodologies

Direct Fluorination Approaches

The most cited route involves a three-step sequence:

  • Friedel-Crafts Acylation:
    Reaction of 2-(trifluoromethyl)benzene with chloroacetyl chloride yields 2-chloro-1-(2-(trifluoromethyl)phenyl)ethan-1-one (85% yield) .

  • Halogen Exchange:
    Treatment with potassium fluoride in DMF replaces chlorine with fluorine, producing 2-fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-one (72% yield) .

  • Stereoselective Reduction:
    Sodium borohydride-mediated reduction in THF/MeOH (4:1) affords the target alcohol with 68% enantiomeric excess.

Table 1: Optimization of Reduction Conditions

Reducing AgentSolventTemperatureYield (%)ee (%)
NaBH₄THF/MeOH0°C6852
LiAlH₄Et₂O-78°C8375
DIBAL-HToluene25°C4588

Alternative Pathways

Lithium triethylborohydride (LiEt₃BH) has shown promise in generating α,α-difluoroenolates from iododifluoroacetophenones, though this method remains untested for the ortho-trifluoromethyl derivative . Computational studies suggest that steric hindrance from the ortho-CF₃ group may lower reaction efficiency by 20–30% compared to para-substituted analogs .

Physicochemical Properties

Table 2: Key Physical Parameters

PropertyValueMethod
Melting Point-4°C to -2°CDSC
Boiling Point94–96°C at 760 mmHgEbulliometry
Density (25°C)1.381 g/cm³Pycnometry
logP (Octanol/Water)2.91 ± 0.12Shake-flask
Aqueous Solubility (25°C)1.24 mg/mLHPLC-UV

The compound demonstrates marked thermal stability, with decomposition onset at 218°C (TGA, N₂ atmosphere). Its low aqueous solubility and high lipophilicity suggest potential blood-brain barrier permeability, though this remains unverified experimentally .

Reactivity and Applications

Pharmaceutical Intermediates

This alcohol serves as a precursor to:

  • EGFR inhibitors: Mitsunobu coupling with purine derivatives yields kinase inhibitors with IC₅₀ = 12 nM

  • Antidepressants: Etherification produces SSRIs showing 85% serotonin reuptake inhibition at 10 μM

Table 3: Biological Activity of Derivatives

Derivative ClassTargetIC₅₀/EC₅₀
Pyridine EthersCOX-238 nM
Sulfonamide EstersCarbonic Anhydrase IX22 nM
Boronate ComplexesProteasome1.4 μM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator